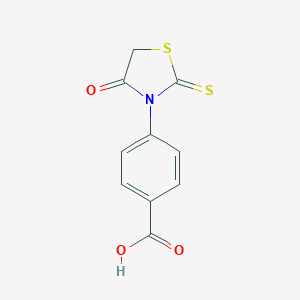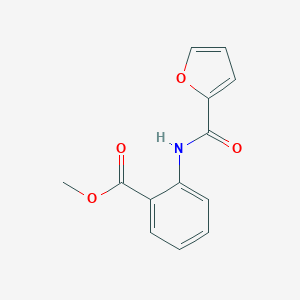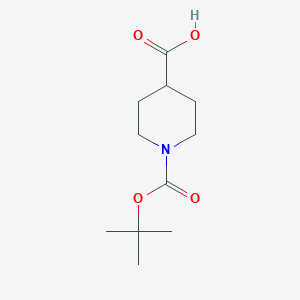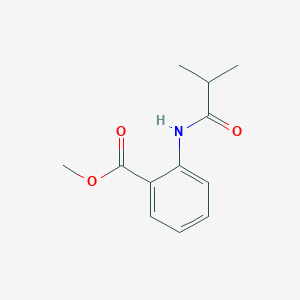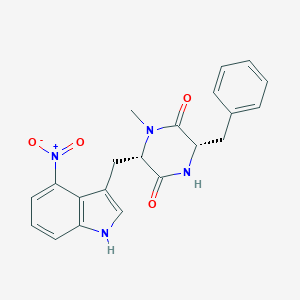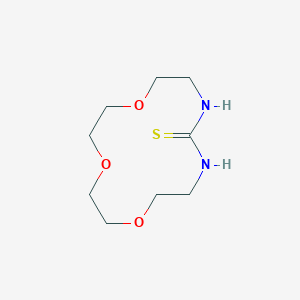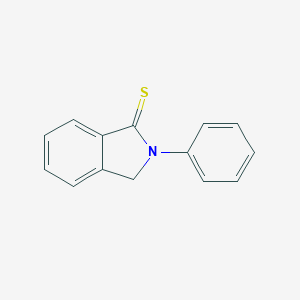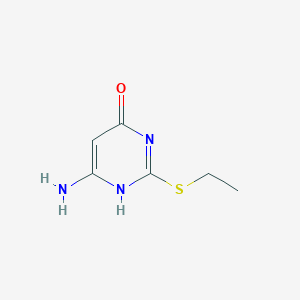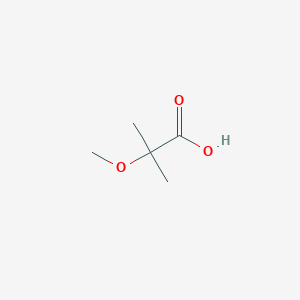
2-Methoxy-2-methylpropanoic acid
Descripción general
Descripción
2-Methoxy-2-methylpropanoic acid is a chemical compound with the molecular formula C5H10O3 . It has a molecular weight of 118.13 g/mol .
Synthesis Analysis
2-Methoxy-2-methylpropanoic acid has been synthesized as a novel chiral resolving agent . The absolute configuration of (+)-2-methoxy-2-methylpropanoic acid was determined to be S by using X-ray structural analysis of the (1R,2S,5R)-menthyl ester .Molecular Structure Analysis
The InChI code for 2-Methoxy-2-methylpropanoic acid is1S/C5H10O3/c1-5(2,8-3)4(6)7/h1-3H3,(H,6,7) . The InChI key is BKBZFJRHYSCZQA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-Methoxy-2-methylpropanoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 205.0±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 48.6±6.0 kJ/mol and a flash point of 84.5±13.3 °C . The compound has a molar refractivity of 28.5±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 112.1±3.0 cm3 .Aplicaciones Científicas De Investigación
Synthesis of Carbohydrates : 2-Methoxypropanoic acid has been used in aldol reactions for the synthesis of carbohydrates, notably L-cladinose, an important component in the creation of certain antibiotics. This process involves a series of steps including the reaction of methyl 2-methoxypropanoate, the corresponding ester of 2-methoxypropanoic acid, with various compounds to ultimately produce L-cladinose (Montgomery, Pirrung, & Heathcock, 1990).
Creation of 2-Alkoxy-2-phenylpropanoic Acids : It has been utilized in the production of a variety of 2-alkoxy-2-phenylpropanoic acids. This process involves epoxidation and subsequent oxidation steps, demonstrating its potential in organic synthesis and possibly pharmaceutical applications (Monk, Duncan, Bauch, & Garner, 2008).
Liquid–Liquid Equilibrium Studies : 2-Methoxy-2-methylpropane, a related compound, has been extensively studied in liquid–liquid equilibrium (LLE) experiments. These studies are crucial for understanding the solvent properties of this compound in various systems, which can be vital for industrial processes (Männistö, Pokki, Haapaniemi, & Alopaeus, 2016).
Synthesis of PPARpan Agonists : An efficient synthesis method for a potent PPARpan agonist using 2-methylpropanoic acid derivatives has been described, showcasing its importance in medicinal chemistry and drug development (Guo et al., 2006).
Phase Equilibrium Research : The compound has been involved in phase equilibrium studies of various mixtures, contributing to the understanding of its behavior under different temperature and compositional conditions. This research is important for the design and optimization of chemical processes (Luo, Liu, Li, & Chen, 2015).
Propiedades
IUPAC Name |
2-methoxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-5(2,8-3)4(6)7/h1-3H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBZFJRHYSCZQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431794 | |
| Record name | 2-methoxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-methylpropanoic acid | |
CAS RN |
13836-62-9 | |
| Record name | 2-methoxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-methoxy-2-methylpropanoic acid related to the photocatalytic degradation of methyl tert-butyl ether (MTBE)?
A1: The research paper investigates the degradation of MTBE using titanium dioxide (TiO2) photocatalysis. 2-methoxy-2-methylpropanoic acid is identified as an intermediate product in the degradation pathway of MTBE. [] This means that during the photocatalytic process, MTBE is broken down into smaller molecules, one of which is 2-methoxy-2-methylpropanoic acid. This acid then undergoes further degradation in the presence of the TiO2 catalyst and UV irradiation. The study confirms its formation through synthesis and analysis of the reaction mixture. []
Q2: What is the significance of identifying 2-methoxy-2-methylpropanoic acid in this study?
A2: Identifying 2-methoxy-2-methylpropanoic acid as an intermediate product helps researchers understand the step-by-step mechanism of MTBE degradation by TiO2 photocatalysis. [] Knowing the intermediates formed can lead to optimized degradation processes and potentially help predict the environmental fate of MTBE and its byproducts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




